2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide
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Overview
Description
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that combines the structural features of benzotriazine and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-1,2,3-benzotriazine with 2-oxo-2H-chromen-6-yl acetic acid under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-phenylacetamide
- 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Uniqueness
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide is unique due to its combined benzotriazine and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12N4O4 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C18H12N4O4/c23-16(10-22-18(25)13-3-1-2-4-14(13)20-21-22)19-12-6-7-15-11(9-12)5-8-17(24)26-15/h1-9H,10H2,(H,19,23) |
InChI Key |
NCEOAAFSJDJYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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